N-(4-ethylphenyl)-2-{[3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide
Description
Properties
IUPAC Name |
N-(4-ethylphenyl)-2-[(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N6OS/c1-2-14-3-5-16(6-4-14)22-18(27)13-28-19-8-7-17-23-24-20(26(17)25-19)15-9-11-21-12-10-15/h3-12H,2,13H2,1H3,(H,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXVZBLQLGQHBOZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CSC2=NN3C(=NN=C3C4=CC=NC=C4)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N6OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ethylphenyl)-2-{[3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide typically involves multiple steps. One common route includes the cycloaddition of pyridine N-imine with alkynyl derivatives, followed by condensation with hydrazine . This method provides concise access to the pharmacologically active pyridazinone derivatives.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(4-ethylphenyl)-2-{[3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
N-(4-ethylphenyl)-2-{[3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of various diseases.
Industry: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(4-ethylphenyl)-2-{[3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Anti-Exudative Activity
While direct data for the target compound is unavailable, structurally related 2-((4-amino-5-(furan-2-yl)-1,2,4-triazol-3-yl)sulfanyl)-N-acetamides demonstrated anti-exudative activity in rat models at doses of 1–5 mg/kg, reducing inflammation by 30–45% . The pyridin-4-yl substituent in the target compound may enhance activity due to its ability to engage in π-π stacking with biological targets.
Physicochemical and Pharmacokinetic Considerations
- Solubility : The pyridin-4-yl group (basic nitrogen) may improve aqueous solubility compared to chlorophenyl analogs (e.g., ), which are more hydrophobic.
Biological Activity
N-(4-ethylphenyl)-2-{[3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide is a complex compound that has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be characterized by its unique structure, which includes:
- Ethylphenyl group : Contributes to lipophilicity and potential receptor interactions.
- Triazolo-pyridazin moiety : Implicated in various biological activities including enzyme inhibition.
- Sulfanyl linkage : May enhance the compound's reactivity and biological profile.
The molecular formula is , with a molecular weight of approximately 373.46 g/mol.
1. Inhibition of Enzymes
Studies have indicated that this compound exhibits significant inhibitory activity against various enzymes. For instance:
- Cyclooxygenase (COX) Inhibition : The compound has been evaluated for its ability to inhibit COX enzymes, which are critical in inflammatory processes. In vitro studies demonstrated that it possesses selective COX-II inhibitory activity, with an IC50 value comparable to established inhibitors like Celecoxib .
2. Antimicrobial Activity
The compound has shown promising antimicrobial properties in preliminary studies. It was tested against various bacterial strains and exhibited moderate to strong activity, suggesting its potential as a lead compound for developing new antibiotics.
3. Antitumor Properties
Research has also focused on the antitumor effects of this compound. In vitro assays demonstrated that it can inhibit the proliferation of cancer cell lines through apoptosis induction and cell cycle arrest mechanisms.
The mechanisms underlying the biological activities of this compound are multifaceted:
- Receptor Binding : The ethylphenyl group may facilitate binding to various receptors involved in pain and inflammation pathways.
- Enzyme Interaction : The triazolo-pyridazin structure is likely responsible for interactions with key enzymes such as COX and possibly others involved in metabolic pathways.
Case Study 1: COX-II Selectivity
A study conducted by Eren et al. highlighted the selective inhibition of COX-II by derivatives similar to N-(4-ethylphenyl)-2-{...}. The findings indicated that modifications to the triazolo-pyridazin moiety could enhance selectivity and potency against COX-II without significant ulcerogenic effects .
Case Study 2: Antitumor Activity
In a separate investigation involving various synthesized derivatives of the compound, significant antitumor activity was observed in human cancer cell lines. The study reported an IC50 value indicating effective inhibition at low concentrations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
